molecular formula C8H10F5NO4 B14022482 4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate

4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate

Cat. No.: B14022482
M. Wt: 279.16 g/mol
InChI Key: KRTOVBXFGJSBQP-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate is a chemical compound with the molecular formula C6H9F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring and a carboxylic acid group at the 2-position. The trifluoroacetate part is often used as a salt form to enhance the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate typically involves multiple steps:

    Carboxylation: The carboxylic acid group at the 2-position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Formation of Trifluoroacetate Salt: The final step involves the reaction of 4,4-Difluoropiperidine-2-carboxylic acid with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoropiperidine-2-carboxylic acid
  • 4,4-Dichloropiperidine-2-carboxylic acid
  • 4,4-Dibromopiperidine-2-carboxylic acid

Uniqueness

4,4-Difluoropiperidine-2-carboxylic acid trifluoroacetate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to other halogenated derivatives. The trifluoroacetate salt form also enhances its stability and solubility, making it more suitable for various applications.

Properties

Molecular Formula

C8H10F5NO4

Molecular Weight

279.16 g/mol

IUPAC Name

4,4-difluoropiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H9F2NO2.C2HF3O2/c7-6(8)1-2-9-4(3-6)5(10)11;3-2(4,5)1(6)7/h4,9H,1-3H2,(H,10,11);(H,6,7)

InChI Key

KRTOVBXFGJSBQP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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